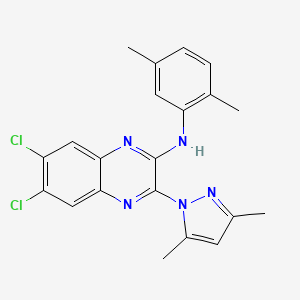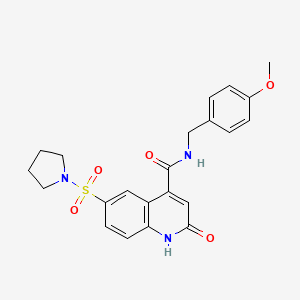![molecular formula C17H17N3O6S B11435985 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one](/img/structure/B11435985.png)
6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzoxazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE is a complex organic compound with a unique structure that combines several functional groups, including a furan ring, a piperazine ring, and a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Piperazine Ring: This step involves the reaction of the benzoxazole intermediate with a piperazine derivative, often under nucleophilic substitution conditions.
Attachment of the Furan-2-Carbonyl Group: This is typically done through an acylation reaction, where the piperazine nitrogen is acylated with furan-2-carbonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine and benzoxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to diketone derivatives, while reduction of the carbonyl groups can yield alcohols or amines.
Scientific Research Applications
6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biomolecules and its effects on cellular processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules or as a functional additive in various industrial applications.
Mechanism of Action
The mechanism of action of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
6-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL-4-METHYL-1H-QUINOLIN-2-ONE: This compound shares a similar core structure but has a quinoline ring instead of a benzoxazole ring.
N-(6-(4-(PYRAZINE-2-CARBONYL)PIPERAZINE/HOMOPIPERAZINE-1-YL)PYRIDIN-3-YL)BENZAMIDE DERIVATIVES: These compounds have a similar piperazine and carbonyl functional group but differ in the heterocyclic rings attached.
Uniqueness
The uniqueness of 6-{[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]SULFONYL}-3-METHYL-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H17N3O6S |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
6-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl-3-methyl-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C17H17N3O6S/c1-18-13-5-4-12(11-15(13)26-17(18)22)27(23,24)20-8-6-19(7-9-20)16(21)14-3-2-10-25-14/h2-5,10-11H,6-9H2,1H3 |
InChI Key |
NTLHEKHUTQWXPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C(=O)C4=CC=CO4)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1,4-dimethyl-2,3-dioxo-7-(piperidin-1-yl)-1,2,3,4-tetrahydroquinoxalin-6-yl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B11435906.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B11435908.png)
![methyl 4-(3-benzyl-4-methyl-2-oxo-2H,8H-chromeno[8,7-e][1,3]oxazin-9(10H)-yl)benzoate](/img/structure/B11435913.png)

![Cyclohexyl 2-methyl-4-(thiophen-2-yl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11435918.png)
![7-(5-bromo-2-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11435919.png)
![2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B11435928.png)
![3-(4-methylphenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435936.png)
![3-(furan-2-ylmethyl)-8-(2-methylphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435937.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-diethoxy-N-(propan-2-yl)benzamide](/img/structure/B11435951.png)
![8-(4-bromophenyl)-3-(2-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11435957.png)
![N-(4-Chlorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL}sulfanyl)acetamide](/img/structure/B11435959.png)


